Cas no 140486-19-7 (7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester)
7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester Chemical and Physical Properties
Names and Identifiers
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- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, mono(phenylmethyl)ester
- 7-oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester
- 3-phenylmethoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(phenylmethyl) ester
- 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester
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- Inchi: 1S/C15H16O5/c16-14(17)12-10-6-7-11(20-10)13(12)15(18)19-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,17)
- InChI Key: FPOUQQHQTRACGO-UHFFFAOYSA-N
- SMILES: O1C2CCC1C(C(=O)OCC1C=CC=CC=1)C2C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 388
- XLogP3: 1.4
- Topological Polar Surface Area: 72.8
7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04579-5g |
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(phenylmethyl) ester |
140486-19-7 | 95% | 5g |
$1400 | 2023-09-07 |
7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester
Introduction to 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester (CAS No. 140486-19-7)
7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester, identified by its CAS number 140486-19-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic carboxylic acid esters, characterized by its unique structural framework, which includes a seven-membered oxygen-containing heterocycle fused with a benzyl ester group. The presence of this bicyclic scaffold imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester features a rigid, three-dimensional conformation due to the bicyclic system, which can influence its interactions with biological targets. The carboxylic acid groups and the benzyl ester moiety provide multiple sites for functionalization, enabling chemists to modify the compound for various applications, including drug development and material science.
In recent years, there has been growing interest in bicyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic profiles. The oxygen-containing heterocycle in this compound is particularly noteworthy, as it is commonly found in biologically active molecules and has been shown to enhance binding affinity and metabolic stability. Furthermore, the benzyl ester group can be hydrolyzed under specific conditions to reveal the corresponding dicarboxylic acid, providing a versatile route for further chemical transformations.
One of the most compelling aspects of 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester is its potential utility in the design of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. For instance, studies have suggested that modifications to the bicyclic core can alter receptor binding affinity and selectivity, leading to improved therapeutic efficacy.
The synthesis of 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester typically involves multi-step organic reactions that require precise control over reaction conditions. Common methodologies include cyclization reactions followed by esterification steps to introduce the benzyl group. Advances in synthetic chemistry have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
From a computational chemistry perspective, the molecular modeling of this compound has revealed interesting insights into its binding interactions with biological targets. The rigid bicyclic framework suggests that it may adopt specific conformations that optimize binding to proteins or enzymes involved in disease pathways. Additionally, the presence of both carboxylic acid and ester groups allows for hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor recognition.
The pharmacological evaluation of derivatives of 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester has shown promising results in preclinical studies. For example, certain analogs have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. These findings highlight the potential of this scaffold as a foundation for developing new drugs with improved pharmacological profiles.
In conclusion, 7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester (CAS No. 140486-19-7) is a structurally unique and biologically relevant compound with significant implications for pharmaceutical research. Its versatile chemical properties and potential therapeutic applications make it an attractive candidate for further investigation and development.
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